![molecular formula C20H21N3O4S B4617761 methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis process often involves multiple steps, including the use of reagents and specific conditions to achieve the desired compound. For example, the synthesis and characterization of related compounds often employ techniques like NMR, IR, MS spectroscopy, and X-ray crystallography to confirm the structure (Mao et al., 2015).
Molecular Structure Analysis
Molecular structure is crucial for understanding the interactions and properties of a compound. Techniques such as X-ray crystallography reveal detailed information about molecular geometry, bonding, and interactions, as seen in various compounds (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Chemical reactions include modifications and interactions with other compounds, leading to new derivatives or products with unique properties. For instance, reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate show the versatility in synthesizing various derivatives with potential applications (Mohamed, 2014).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds using similar chemical structures. For instance, Katner and Brown (1990) developed a novel method for preparing thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, highlighting the utility of similar compounds in synthesizing complex heterocycles (Katner & Brown, 1990). Similarly, Zolfigol et al. (2013) reported a green, simple, and efficient method for synthesizing pyranopyrazoles, further demonstrating the versatility of related chemical structures in organic synthesis (Zolfigol et al., 2013).
Advanced Organic Synthesis Techniques
Lim et al. (2007) illustrated the use of Morita-Baylis-Hillman acetates for synthesizing methyl 2-amino-3H-1-benzazepine-4-carboxylates, showcasing advanced techniques in organic synthesis that could be applicable to manipulating compounds with similar chemical frameworks (Lim et al., 2007).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) found that certain indenopyrazoles, synthesized from related compounds, demonstrated promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization, highlighting the potential therapeutic applications of such chemicals (Minegishi et al., 2015).
Synthetic Methodologies for Drug Discovery
Selič et al. (1997) employed methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates in the synthesis of heterocyclic systems, indicating the relevance of such compounds in drug discovery and development (Selič et al., 1997).
These studies collectively showcase the diverse scientific research applications of compounds with similar chemical structures to "methyl ({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)aminoacetate," particularly in synthesizing complex heterocyclic compounds, advancing organic synthesis methodologies, and exploring potential therapeutic uses.
properties
IUPAC Name |
methyl 2-[[2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetyl]amino]-2-phenylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-9-15(11-26-2)16(10-21)19(22-13)28-12-17(24)23-18(20(25)27-3)14-7-5-4-6-8-14/h4-9,18H,11-12H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLJDFOOEPFZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC)C#N)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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